

"LC-MS/MS method for quantification of Aristolochic Acid C in botanicals"

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Compound of Interest

Compound Name: Aristolochic Acid C

Cat. No.: B1665774

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An LC-MS/MS Application Note for the Quantification of **Aristolochic Acid C** in Botanicals

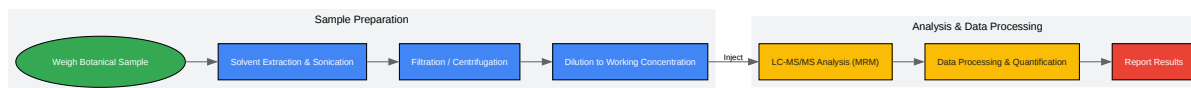
Introduction

Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids naturally occurring in plants of the Aristolochia and Asarum genera.[1] These compounds, including **Aristolochic Acid C** (AA-C), are known for their nephrotoxic and carcinogenic properties, linked to conditions such as aristolochic acid nephropathy (AAN).[2][3] Due to the potential health risks associated with the consumption of botanical products containing these plants, regulatory bodies worldwide have banned or restricted their use.[2] Therefore, sensitive and selective analytical methods are crucial for the quality control and safety assessment of herbal materials and dietary supplements.

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **Aristolochic Acid C** in botanical samples. The method utilizes ultrasonic-assisted extraction followed by a rapid UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, offering high sensitivity, specificity, and accuracy for detecting trace levels of AA-C.

Experimental Workflow

The overall analytical procedure from sample receipt to final data analysis is outlined below.



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Figure 1. Overall experimental workflow for AA-C quantification.

Experimental Protocols

Reagents and Materials

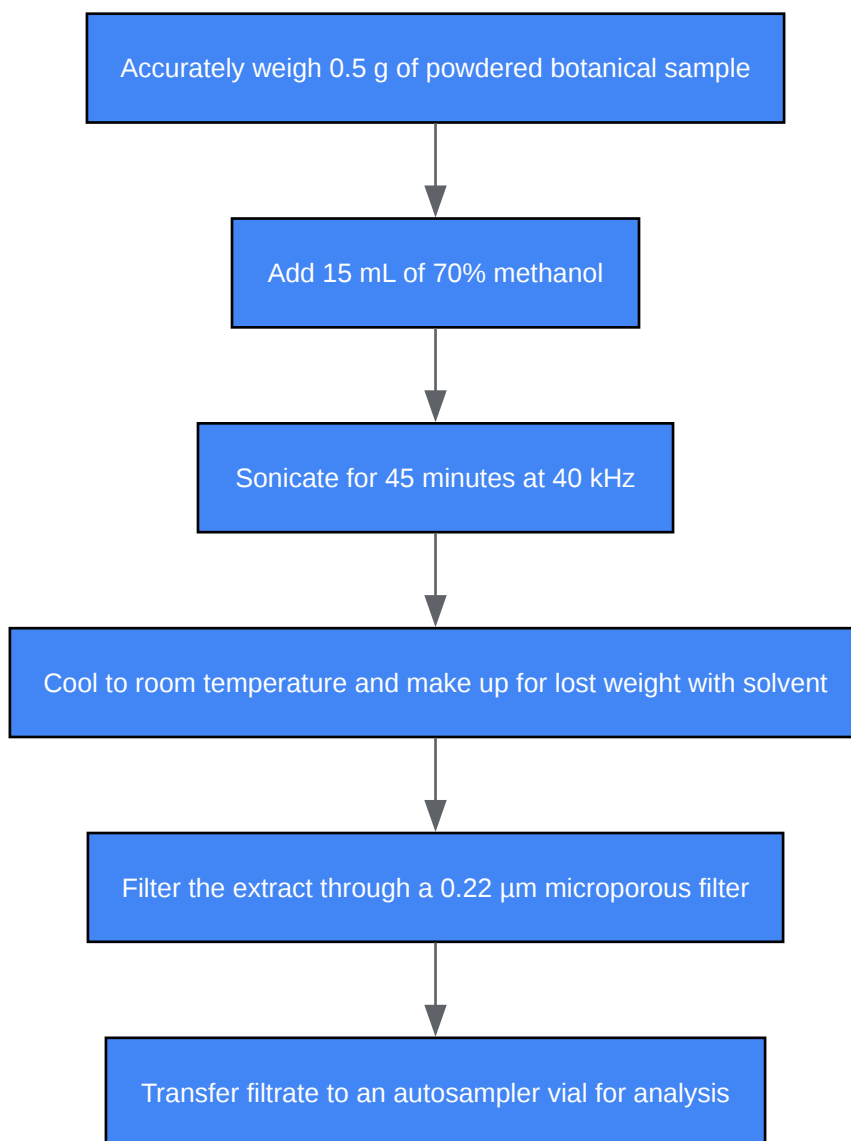
- Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
- Standards: **Aristolochic Acid C** (AA-C) reference standard (>98% purity).
- Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, syringe filters (0.22 µm), autosampler vials.

Standard Solution Preparation

A stock solution of AA-C (e.g., 100 µg/mL) is prepared by dissolving the reference standard in methanol.[2] This stock solution is then serially diluted with 70% methanol to prepare a series of working standard solutions for the calibration curve, typically ranging from 2 ng/mL to 1000 ng/mL. All solutions should be stored at 4°C in the dark.

Sample Preparation Protocol

The extraction of AA-C from botanical matrices is a critical step to ensure accurate quantification. The following protocol is based on established methods for aristolochic acids.



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Figure 2. Detailed sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

Analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The parameters listed below are typical and may require optimization for specific instrumentation.

Table 1: LC-MS/MS Operating Conditions

Parameter	Condition
LC System	
Column	ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile
Flow Rate	0.3 - 0.4 mL/min
Gradient Elution	A typical gradient starts with a low percentage of B, ramps up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. Example: 10% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 2 min.
Injection Volume	1 - 5 μL
Column Temperature	35 - 40 °C
MS System	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.0 - 4.0 kV
Gas Temperature	300 - 350 °C
Gas Flow	10 - 12 L/min
Nebulizer Pressure	~45 psi
Analysis Mode	Multiple Reaction Monitoring (MRM)

Table 2: Proposed MRM Transitions for **Aristolochic Acid C** (Note: AA-C Molecular Weight = 355.3 g/mol . These transitions should be optimized empirically using a pure standard.)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Aristolochic Acid C	356.3 [M+H] ⁺	310.3	100	Optimize
Aristolochic Acid C	356.3 [M+H] ⁺	292.3	100	Optimize

Method Validation Summary

The analytical method should be validated for linearity, sensitivity (LOD/LOQ), precision, accuracy (recovery), and stability to ensure reliable results. The following table summarizes typical performance criteria based on validated methods for other aristolochic acids.

Table 3: Method Validation Performance

Parameter	Result
Linearity	
Calibration Range	2 - 1000 ng/mL
Correlation Coefficient (r ²)	≥ 0.995
Sensitivity	
Limit of Detection (LOD)	~0.5 ng/mL
Limit of Quantification (LOQ)	2 ng/mL
Precision (RSD%)	
Intra-day	< 10%
Inter-day	< 15%
Accuracy (Recovery %)	85 - 115%
Stability (RSD%)	
Post-preparative (24h at 4°C)	< 15%

Data Presentation

Quantitative results should be presented in a clear and organized table, allowing for easy comparison between different botanical samples.

Table 4: Example Quantitative Results for AA-C in Botanical Samples

Sample ID	Botanical Source	AA-C Concentration (µg/g)	Notes
Sample 01	Aristolochia sp.	15.4	-
Sample 02	Herbal Product A	2.1	Below LOQ, reported as estimated
Sample 03	Herbal Product B	Not Detected (-
Sample 04	Asarum sp.	45.2	Requires dilution for re-analysis

Conclusion

This application note presents a comprehensive LC-MS/MS method for the selective and sensitive quantification of **Aristolochic Acid C** in various botanical matrices. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed for high-throughput analysis and provides the accuracy and reliability required for regulatory compliance and safety assessment of herbal products. The method can be fully validated to meet industry standards for analytical performance.

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